1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine
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Overview
Description
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine is a compound with the molecular formula C8H7BIN and a molecular weight of 254.87 g/mol . It is a member of the azaborinine family, which are six-membered heteroarenes where a carbon-carbon unit is replaced by a boron-nitrogen unit . This structural modification imparts unique electronic and chemical properties to the compound, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine typically involves the reaction of a 1,2-azaborinine nucleophile with an iodine source under specific conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The boron-nitrogen unit can undergo oxidation to form boron-oxygen or boron-nitrogen-oxygen species.
Electrophilic Cyclization: This reaction involves the formation of polycyclic aromatic hydrocarbons (PAHs) by extending the aromatic system through an electrophilic ring closure of alkyne precursors.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine involves its interaction with molecular targets through its boron-nitrogen unit. This unit can form stable complexes with various electrophiles and nucleophiles, facilitating a range of chemical transformations . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which modify the electronic properties of the compound and its derivatives.
Comparison with Similar Compounds
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine is unique compared to other azaborinine compounds due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization . Similar compounds include:
1-Bromo-[1,2]azaborinino[1,2-a][1,2]azaborinine: Similar structure but with a bromine atom instead of iodine.
1-Chloro-[1,2]azaborinino[1,2-a][1,2]azaborinine: Contains a chlorine atom, offering different reactivity and electronic properties.
1-Fluoro-[1,2]azaborinino[1,2-a][1,2]azaborinine: The fluorine atom provides unique electronic effects due to its high electronegativity.
These compounds share the core azaborinine structure but differ in their halogen substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C8H7BIN |
---|---|
Molecular Weight |
254.87 g/mol |
IUPAC Name |
1-iodoazaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H7BIN/c10-8-4-3-7-11-6-2-1-5-9(8)11/h1-7H |
InChI Key |
SYZWSZFQIVHBSH-UHFFFAOYSA-N |
Canonical SMILES |
B12C=CC=CN1C=CC=C2I |
Origin of Product |
United States |
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